Product packaging for Clobetasonebutyrate(Cat. No.:)

Clobetasonebutyrate

Cat. No.: B13122234
M. Wt: 479.0 g/mol
InChI Key: FBRAWBYQGRLCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Classification within Corticosteroids for Research Purposes

From a chemical and pharmacological research perspective, clobetasone (B1204786) butyrate (B1204436) is classified as a synthetic glucocorticoid and a corticosteroid ester. medchemexpress.comwikipedia.org It belongs to the pregnane (B1235032) steroid group of organic compounds. drugbank.com Corticosteroids are broadly categorized based on their potency, and clobetasone butyrate is consistently identified in scientific literature as a moderately potent, or Group II, corticosteroid. patsnap.comdrugbank.com This classification places it between milder agents like hydrocortisone (B1673445) and high-potency corticosteroids such as clobetasol (B30939) propionate (B1217596). patsnap.com This specific level of potency is a key parameter in research, as it allows for the study of a significant anti-inflammatory effect with a distinct profile of activity compared to higher or lower-potency compounds. researchgate.netnih.gov Its synthetic nature means it is derived from cortisone (B1669442) and structurally modified to enhance its therapeutic properties, such as its anti-inflammatory, antiproliferative, immunosuppressive, and vasoconstrictor effects. drugbank.com

Historical Trajectory of Research on Clobetasone Butyrate

The initial research and development of clobetasone butyrate emerged in the mid-1970s. A key paper published in September 1975 introduced it as a new corticosteroid selected for investigation due to a promising combination of factors observed in preclinical models: good activity in the vasoconstriction test (an indicator of anti-inflammatory potential) and low systemic activity in animal studies. nih.govbmj.com

Early clinical studies quickly followed to determine its efficacy. Research published in 1976 focused on its effects in pediatric populations with atopic eczema and compared its performance against existing treatments like flurandrenolone. nih.gov These initial trials established its clinical effectiveness and noted its minimal impact on plasma corticosteroid levels, suggesting low systemic absorption. nih.gov Throughout the late 1970s and 1980s, research expanded to include comparative studies against other corticosteroids. A notable study found 0.05% clobetasone butyrate to be as effective as 0.1% betamethasone (B1666872) valerate (B167501) in treating atopic and contact dermatitis. tandfonline.com Another investigation compared it with clobetasol propionate, finding the latter to be more potent in resolving chronic eczema. researchgate.net

A significant focus of research has been its distinct activity profile. Studies in animal models demonstrated that clobetasone butyrate caused less epidermal thinning than other steroids such as flurandrenolone, a finding that highlighted a potential separation of clinical anti-inflammatory activity from skin atrophy-inducing properties. researchgate.netnih.gov A comprehensive review summarizing data from 29 clinical trials, involving over 3,500 patients, further solidified its place in the corticosteroid hierarchy, confirming its superior efficacy over hydrocortisone 1% in eczema. nih.gov The long-term establishment of the compound is evidenced by later research, such as a 2003 study focused on the complex synthesis and characterization of its manufacturing impurities to meet European Pharmacopoeia standards. acs.org

Detailed Research Findings

Comparative Efficacy in Research Studies

Clinical research has frequently compared clobetasone butyrate to other topical corticosteroids to determine its relative efficacy in various inflammatory skin conditions. The following table summarizes the findings from several of these comparative studies.

Comparator Agent Concentration Condition Studied Outcome Citation
Hydrocortisone1%EczemaClobetasone butyrate showed significantly greater activity. nih.govbmj.comnih.gov
Fluocortolone0.2%EczemaClobetasone butyrate showed significantly greater activity. nih.govbmj.com
Flurandrenolone0.0125%PsoriasisClobetasone butyrate was more effective. nih.gov
Hydrocortisone butyrateNot specifiedPsoriasisClobetasone butyrate was more effective. nih.gov
Flurandrenolone0.0125%Atopic Eczema (Children)Showed a trend in favor of clobetasone butyrate, but the difference was not statistically significant. nih.gov
Betamethasone valerate0.1%Atopic & Contact DermatitisFound to be equally effective. tandfonline.com
Clobetasol propionate0.05%Chronic EczemaClobetasol propionate was more effective. researchgate.net

Research on Epidermal Effects

A key area of corticosteroid research is the potential for cutaneous atrophy (skin thinning). Studies on clobetasone butyrate have investigated this specific effect.

Model Comparator Agents Finding Citation
Animal ModelFlurandrenolone, Fluocinolone acetonideClobetasone butyrate caused less thinning of the epidermis than the comparator steroids. medchemexpress.comnih.gov
Human Experimental ModelFlurandrenoloneClobetasone butyrate was shown to cause less epidermal thinning. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32ClFO5 B13122234 Clobetasonebutyrate

Properties

IUPAC Name

[17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRAWBYQGRLCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860331
Record name 21-Chloro-9-fluoro-16-methyl-3,11,20-trioxopregna-1,4-dien-17-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Modifications of Clobetasone Butyrate

Established Synthetic Pathways for Clobetasone (B1204786) Butyrate (B1204436)

Clobetasone butyrate is a synthetic glucocorticoid, and its synthesis is rooted in the broader field of steroid chemistry. medchemexpress.comchemimpex.comwikipedia.org The industrial production of many corticosteroids has historically relied on semi-synthesis starting from natural precursors. researchgate.net A common and economically significant starting material for many steroid hormones is diosgenin, a sapogenin extracted from yams. researchgate.netwikipedia.org

The general pathway from a precursor like diosgenin to a complex corticosteroid such as clobetasone butyrate involves a series of chemical transformations. While specific, proprietary industrial processes may vary, a representative sequence includes:

Degradation of the Precursor: The initial steps involve the degradation of the sapogenin side chain to yield a key steroid intermediate, such as 16-dehydropregnenolone acetate (16-DPA). researchgate.net

Introduction of Key Functional Groups: Subsequent steps focus on introducing the characteristic functionalities of the corticosteroid class. This includes the creation of the α,β-unsaturated ketone in the A-ring, and the introduction of oxygen-containing groups at various positions on the steroid nucleus. researchgate.net

Halogenation and Esterification: For clobetasone butyrate, specific steps are required to introduce the fluorine atom at the C9 position and the chlorine atom at the C21 position. The final key step is the esterification of the C17 hydroxyl group with butyric acid or a derivative thereof to form the butyrate ester.

The synthesis of clobetasone butyrate and its impurities is a complex process that is crucial for ensuring the quality of the final pharmaceutical product. acs.org The IUPAC name for clobetasone butyrate is [(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate. nih.gov

Investigation of Advanced Synthetic Approaches

While traditional semi-synthetic methods have been the cornerstone of corticosteroid production, modern organic chemistry has ushered in more advanced and efficient approaches. These methods aim to reduce the number of steps, improve yields, and allow for more facile access to novel steroid structures.

Recent progress in steroid synthesis has been driven by the development of new catalytic methods. nih.gov These advanced strategies offer alternatives to the lengthy and often challenging traditional routes. Some of the notable advanced synthetic approaches applicable to corticosteroids include:

Late-Stage C-H Oxidation: This powerful technique allows for the direct introduction of hydroxyl groups into the steroid skeleton at late stages of the synthesis. This avoids the need for carrying functional groups through multiple steps, thereby increasing efficiency. nih.gov

Metallacycle-Mediated Annulative Cross-Couplings: This approach enables the concise construction of the core steroid ring system. For instance, the C/D ring system can be formed via a cross-coupling reaction, followed by the strategic formation of the remaining rings. nih.govnih.gov This method provides a convergent and flexible route to a variety of steroidal structures. nih.gov

Redox Relay and Oxidative Stereochemical Relay: These strategies allow for the propagation of functional groups to desired locations within the molecule. This enables rapid modifications from a starting material to a complex target, which has been successfully applied to the synthesis of highly functionalized steroids. sciencedaily.com

Table 1: Comparison of Traditional and Advanced Synthetic Approaches for Corticosteroids
ApproachDescriptionAdvantages
Traditional Semi-synthesisMulti-step conversion of natural precursors like diosgenin. researchgate.netWell-established, utilizes readily available starting materials.
Late-Stage C-H OxidationDirect introduction of hydroxyl groups on the steroid backbone. nih.govIncreases synthetic efficiency by reducing steps.
Metallacycle-Mediated Annulative Cross-CouplingConvergent construction of the steroid ring system. nih.govnih.govOffers flexibility and concise access to diverse steroid structures. nih.gov
Redox Relay and Oxidative Stereochemical RelayStrategic propagation of functional groups within the molecule. sciencedaily.comEnables rapid and efficient modifications of the steroid core. sciencedaily.com

Design and Synthesis of Clobetasone Butyrate Analogs for Structure-Activity Relationship Studies

The biological activity of corticosteroids is highly dependent on their molecular structure. The design and synthesis of analogs of clobetasone butyrate are crucial for understanding structure-activity relationships (SAR) and for the development of new agents with improved therapeutic profiles.

A key comparison in the study of clobetasone butyrate analogs is with clobetasol (B30939) propionate (B1217596). These two molecules differ in the substituent at the C11 position (a ketone in clobetasone versus a hydroxyl group in clobetasol) and the ester group at C17 (butyrate versus propionate). nih.gov Studies have shown that these seemingly minor changes can significantly impact the drug's activity, including its onset and duration of action. nih.govoup.com Specifically, the alcoholic group at the C11 position in clobetasol, as opposed to the ketonic group in clobetasone, profoundly alters the molecule's potential for systemic activity. nih.gov

The synthesis of analogs allows researchers to probe the effects of various structural modifications:

Modification of the C17 Ester: Altering the ester group at the C17 position can influence the lipophilicity and, consequently, the skin penetration and potency of the drug. Comparing the butyrate and propionate esters in clobetasone and clobetasol, respectively, highlights this principle. nih.gov

Alterations at the C11 Position: The nature of the substituent at C11 is critical. The conversion of the 11-keto group of clobetasone to an 11-hydroxyl group (as in clobetasol) significantly impacts biological activity. nih.gov

Halogenation Pattern: The presence and nature of halogens at positions such as C9 and C21 are known to influence the anti-inflammatory potency of corticosteroids.

Table 2: Structural Comparison of Clobetasone Butyrate and Related Corticosteroids
CompoundKey Structural FeaturesSignificance in SAR
Clobetasone ButyrateC11-ketone, C17-butyrate ester. nih.govServes as a reference compound for SAR studies.
Clobetasol PropionateC11-hydroxyl, C17-propionate ester. nih.govDemonstrates the significant impact of the C11 substituent on activity. nih.gov
FlurandrenoloneA different corticosteroid used for comparison. targetmol.comProvides a benchmark for assessing the properties of new analogs.
Fluocinolone AcetonideAnother corticosteroid for comparative studies. targetmol.comHelps in delineating the structural requirements for desired activity.

Through the synthesis and evaluation of such analogs, a deeper understanding of the pharmacophore of clobetasone butyrate can be achieved, paving the way for the rational design of future anti-inflammatory agents.

Advanced Analytical Methodologies for Clobetasone Butyrate Research

Chromatographic Techniques for Quantitative Determination and Separation

Chromatography is a cornerstone in the analysis of pharmaceutical compounds like Clobetasone (B1204786) Butyrate (B1204436), enabling the separation, identification, and quantification of the active ingredient and any associated impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Quantification

A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the routine quality control analysis of Clobetasone Butyrate in bulk form and within cream formulations. scirp.orgresearchgate.netpharmaffiliates.comresearchgate.neteurjchem.com This method is designed to be simple, precise, and accurate for quantifying the drug. google.com

The development of this HPLC method involves a systematic evaluation of chromatographic conditions to achieve optimal separation and detection. scirp.orgpharmaffiliates.com A key aspect of the validation process is adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which ensures the method's reliability for its intended purpose. researchgate.netresearchgate.net Validation parameters include specificity, linearity, accuracy, precision, sensitivity, and robustness. scirp.orgpharmaffiliates.com

The method's stability-indicating capability is a critical feature, demonstrated through forced degradation studies. researchgate.net Clobetasone Butyrate samples are subjected to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. researchgate.net The HPLC method must be able to resolve the intact Clobetasone Butyrate peak from any degradants, ensuring that the quantification of the active ingredient is not affected by their presence. scirp.orgpharmaffiliates.com

Key findings from a validated study demonstrate the method's suitability for quality control. The method showed excellent linearity over a concentration range of 5 to 50 μg/mL, with a correlation coefficient (r²) of 0.9993. scirp.orgpharmaffiliates.com The accuracy was confirmed by recovery studies, with results typically falling between 98.56% and 99.51%. scirp.orgpharmaffiliates.com High precision was indicated by a relative standard deviation (%RSD) of less than 1% for repeated analyses. scirp.orgpharmaffiliates.com The method's sensitivity is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ), which were determined to be 0.85 μg/mL and 2.83 μg/mL, respectively. scirp.orgpharmaffiliates.com

Table 1: Validated HPLC Method Parameters for Clobetasone Butyrate Quantification

ParameterCondition/ValueReference
InstrumentationShimadzu LC-20 AT HPLC system eurjchem.com
ColumnC18 scirp.orgpharmaffiliates.com
Mobile PhaseMethanol (B129727) and Water (84:16 v/v), pH adjusted to 6.0 scirp.orgpharmaffiliates.com
Flow Rate1.0 mL/min scirp.orgpharmaffiliates.com
Detection Wavelength240 nm scirp.orgpharmaffiliates.com
Linearity Range5 to 50 μg/mL scirp.orgpharmaffiliates.com
Correlation Coefficient (r²)0.9993 scirp.orgpharmaffiliates.com
Accuracy (% Recovery)98.56% to 99.51% scirp.orgpharmaffiliates.com
Precision (%RSD)<1% scirp.orgpharmaffiliates.com
Limit of Detection (LOD)0.85 μg/mL scirp.orgpharmaffiliates.com
Limit of Quantification (LOQ)2.83 μg/mL scirp.orgpharmaffiliates.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Impurity Profiling and Degradation Product Analysis

Following an extensive search of scientific literature, no specific studies detailing the use of UPLC-MS/MS for the impurity profiling or degradation product analysis of Clobetasone Butyrate could be located. Research in this area predominantly focuses on the related compound, clobetasol (B30939) propionate (B1217596). Therefore, to adhere strictly to the subject of Clobetasone Butyrate, no information can be provided for this subsection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Excipient Analysis in Formulations

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable tool for analyzing the composition of excipients within Clobetasone Butyrate formulations, particularly for semi-solid preparations like ointments. The inactive ingredients, or excipients, form the base of the formulation and can influence the product's physical properties and performance.

In a comparative pharmaceutical evaluation of a brand-name Clobetasone Butyrate ointment and its generic equivalents, GC-MS was employed to identify the specific type of white petrolatum used as the ointment base. This analysis is crucial as differences in the hydrocarbon composition of the petrolatum can affect the formulation's rheological properties.

The research found distinct differences in the hydrocarbon profiles of the excipients. The GC-MS analysis revealed that the base used in the original product, Kindavate®, contained a dense distribution of linear alkanes with 25 to 27 carbon atoms. In contrast, the white petrolatum used in most other generic versions showed a broader distribution of linear alkanes, ranging from 22 to 31 carbon atoms. This demonstrates that the GC-MS method is highly effective for identifying and differentiating the specific grades of white petrolatum used in various ointment formulations, providing key insights into the composition of the product's excipients.

Methodological Comparison across Different Chromatographic Platforms

A direct methodological comparison for Clobetasone Butyrate analysis across HPLC, UPLC-MS/MS, and GC-MS is limited by the lack of available research for UPLC-MS/MS applications specific to this compound. However, a comparison between HPLC and GC-MS can be made based on their documented applications.

HPLC is the primary technique for the quantitative determination of the active pharmaceutical ingredient (API), Clobetasone Butyrate, in both bulk material and finished formulations. scirp.orgpharmaffiliates.com Its strength lies in its precision, accuracy, and the ability to perform stability-indicating assays that separate the API from degradation products. researchgate.net

GC-MS is not typically used for quantifying the intact corticosteroid due to the high molecular weight and thermal lability of Clobetasone Butyrate. Instead, its utility is demonstrated in the analysis of volatile and semi-volatile excipients within the formulation, such as the hydrocarbon components of an ointment base.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Metabolite and Impurity Identification

A comprehensive review of published research reveals a lack of specific studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and structural elucidation of metabolites or impurities of Clobetasone Butyrate. The available literature in this specific analytical area concentrates on other corticosteroids, such as clobetasol propionate. To maintain a strict focus on Clobetasone Butyrate as per the instructions, no detailed findings can be presented for this section.

Infrared (IR) and Raman Spectroscopy for Solid-State Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for the solid-state characterization of pharmaceutical compounds like clobetasone butyrate. nih.govrsc.org These vibrational spectroscopy methods provide a molecular fingerprint, offering insights into the material's chemical structure, crystalline form, and intermolecular interactions. nih.gov

Investigations into the solid-state properties of clobetasone butyrate have revealed its potential to exist in different crystalline forms, known as polymorphs, as well as solvated forms (pseudopolymorphs). researchgate.net The commercially available form (Form I) has been identified as the most thermodynamically stable form at room temperature. researchgate.net From methanol, a pseudopolymorphic form can be obtained where solvent molecules are connected to clobetasone butyrate molecules via O-H···O hydrogen bonding. researchgate.net Techniques such as thermogravimetry and differential scanning calorimetry show that upon solvent removal, this solvated form becomes amorphous before crystallizing into the stable Form I on further heating. researchgate.net

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy has been utilized to assess the chemical equivalence between different pharmaceutical preparations of clobetasone butyrate, confirming the distribution of active and inactive ingredients. nih.gov Near-infrared (NIR) spectroscopy, another vibrational technique, has also been applied to characterize cream formulations. nih.gov NIR spectra of clobetasone butyrate creams show characteristic peaks derived from hydrocarbons and, in most formulations, a peak around 5200 cm⁻¹ indicating the presence of water from the combination of a hydroxyl group. nih.gov

Raman spectroscopy is particularly sensitive to the solid-state form of a substance, as the crystal lattice influences the molecular vibrations. nih.gov This makes it a valuable tool for identifying different polymorphs and monitoring phase transitions that can occur during pharmaceutical processing, which might alter the drug's properties. nih.govresearchgate.net

UV-Visible Spectroscopy for Quantitative Analysis and Degradation Studies

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of clobetasone butyrate in both bulk drug substance and pharmaceutical formulations. eurjchem.comresearchgate.net The method is valued for its simplicity, speed, and cost-effectiveness.

For quantitative determination, clobetasone butyrate exhibits a characteristic maximum absorption (λmax) in the UV region. A simple and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method utilizes a UV detector set at a wavelength of 240 nm for the quantification of clobetasone butyrate. eurjchem.comresearchgate.neteurjchem.com This method has demonstrated good linearity over a concentration range of 5 to 50 μg/mL, with a high correlation coefficient (r²) of 0.9993, indicating a strong relationship between absorbance and concentration. eurjchem.comresearchgate.neteurjchem.com The sensitivity of such methods is confirmed by low limits of detection (LOD) and quantification (LOQ), which have been reported as 0.85 μg/mL and 2.83 μg/mL, respectively. eurjchem.comresearchgate.neteurjchem.com For the related compound clobetasol 17-propionate, a similar UV spectrophotometric method was developed using ethanol (B145695) as a solvent, with a maximum absorption wavelength identified at 239 nm. indexcopernicus.comresearchgate.net

UV-Visible spectroscopy is also integral to stability and degradation studies. By monitoring the decrease in the absorbance of the main drug peak and the appearance of new peaks, the extent of degradation under various stress conditions can be quantified. eurjchem.commdpi.com In forced degradation studies of clobetasone butyrate, HPLC with UV detection is used to analyze samples subjected to hydrolysis, oxidation, heat, and light. eurjchem.comresearchgate.net The specificity of the analytical method allows for the separation of the intact drug from its degradation products, making it a stability-indicating assay. eurjchem.comeurjchem.com

Validation Parameters of a UV-Visible Spectroscopic Method for Clobetasone Butyrate Analysis eurjchem.comresearchgate.neteurjchem.com
ParameterValue
Detection Wavelength (λmax)240 nm
Linearity Range5 - 50 µg/mL
Correlation Coefficient (r²)0.9993
Limit of Detection (LOD)0.85 µg/mL
Limit of Quantification (LOQ)2.83 µg/mL
Recovery98.56% to 99.51%

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical tool for the structural elucidation of clobetasone butyrate and its related substances, providing detailed information on their molecular weight and fragmentation patterns. nih.gov When coupled with chromatographic techniques like liquid chromatography (LC-MS), it becomes a powerful method for identifying unknown impurities and degradation products formed during synthesis or upon storage. scirp.org

The fragmentation of a molecule in a mass spectrometer is a reproducible process that yields a unique mass spectrum, which can be interpreted to deduce the molecule's structure. libretexts.org For corticosteroids like clobetasone butyrate, fragmentation pathways often involve characteristic losses of side chains and rearrangements within the steroid nucleus. chemrxiv.orgnih.gov The butyrate ester group at the C17 position is susceptible to cleavage. The analysis of the fragmentation of butyl butyrate, for example, shows characteristic mechanisms including α-cleavage, β-cleavage, and McLafferty rearrangements. ccsenet.org

In the context of impurity and degradation product analysis, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable. nih.govscirp.org UPLC-MS/MS has been used to identify unknown compounds formed during forced degradation and stability testing of related corticosteroids. scirp.org The initial ion (parent ion) is selected and subjected to fragmentation, and the resulting product ions are analyzed. This process provides detailed structural information that helps in proposing fragmentation pathways and confirming the identity of unknown compounds. nih.govresearchgate.net For instance, a major degradation product of the related clobetasol propionate, formed under weakly acidic conditions, was isolated and its structure was elucidated using techniques including NMR and mass spectrometry. chemrxiv.org

Impurity Profiling and Degradation Product Research

Identification of Process-Related Impurities in Clobetasone Butyrate Synthesis

The synthesis of clobetasone butyrate can result in the formation of several process-related impurities, which may include starting materials, intermediates, by-products, or stereoisomers. The European Pharmacopoeia (EP) lists several official impurities for clobetasone butyrate, which are used as reference standards for quality control. synzeal.compharmaffiliates.comsynzeal.comcleanchemlab.com

These impurities are often structurally similar to the active pharmaceutical ingredient (API). For example, Clobetasone Butyrate EP Impurity A is 21-Chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione, which lacks the butyrate ester group. cleanchemlab.com Clobetasone Butyrate EP Impurity E, also known as 1,2-Dihydroclobetasone Butyrate, is another identified process-related substance. synzeal.com A patent describes a high-performance liquid chromatography (HPLC) method specifically for separating and determining a range of process-related impurities in clobetasone butyrate, designated as impurities A-G and I. google.com The control of these impurities is critical to ensure the safety and efficacy of the final drug product. japsonline.com

Identified Process-Related Impurities of Clobetasone Butyrate pharmaffiliates.comsynzeal.comcleanchemlab.comsynzeal.com
Impurity NameChemical NameCAS Number
Clobetasone Butyrate EP Impurity A21-Chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione54063-32-0
Clobetasone Butyrate EP Impurity C21-Chloro-9-fluoro-16β-methyl-3,11,20-trioxopregn-4-en-17-yl butanoate639817-49-5
Clobetasone Butyrate EP Impurity E21-Chloro-9-fluoro-16β-methyl-3,11,20-trioxopregn-4-en-17-yl butanoate639817-48-4
Clobetasone Butyrate EP Impurity G9-Fluoro-16β-methyl-3,11,20-trioxo-21-(propanoyloxy)pregna-1,4-dien-17-yl butanoateN/A
Clobetasone Butyrate EP Impurity H21-(Butanoyloxy)-9-fluoro-16β-methyl-3,11,20-trioxopregna-1,4-dien-17-yl butanoate25122-56-9
Clobetasone Butyrate EP Impurity I21-Chloro-9-fluoro-16α-methyl-3,11,20-trioxopregna-1,4-dien-17-yl butanoate639817-47-3

Characterization of Forced Degradation Products and Mechanisms

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. eurjchem.comresearchgate.net These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, as outlined by ICH guidelines. eurjchem.comresearchgate.net

Clobetasone butyrate has been shown to be susceptible to degradation under several stress conditions. The most significant degradation occurs under photolytic and thermal stress. eurjchem.com When a cream formulation was exposed to direct sunlight for 6 hours, 21.24% of the drug degraded, with a major degradation product peak observed. eurjchem.com Under thermal stress, a decomposition of 17.88% was noted, with two different degradation products being formed. eurjchem.com In contrast, the compound exhibited high stability against acidic and basic hydrolysis, with no degradation observed. eurjchem.com Only insignificant decomposition (1-2%) was seen under oxidative stress with hydrogen peroxide. eurjchem.com

For the related compound clobetasol propionate, significant degradation has been observed under strong base and oxidative conditions. nih.gov Mechanistic studies on clobetasol propionate have also identified a Favorskii-like rearrangement pathway under weakly acidic conditions, leading to a major degradant. chemrxiv.org Such studies are crucial for developing stable formulations and establishing appropriate storage conditions.

Summary of Forced Degradation Studies on Clobetasone Butyrate Cream eurjchem.com
Stress ConditionResult
Photolytic (Direct Sunlight, 6h)21.24% degradation
Thermal (Wet Heat)17.88% degradation
Oxidative (Hydrogen Peroxide)1-2% degradation
Acidic HydrolysisNo degradation
Alkaline HydrolysisNo degradation

Analytical Strategies for Impurity Control and Monitoring

Effective control and monitoring of impurities in clobetasone butyrate require robust and validated analytical methods. synzeal.com The primary strategy involves the use of stability-indicating chromatographic methods, predominantly RP-HPLC with UV detection. eurjchem.comjapsonline.com

A validated stability-indicating HPLC method can separate and quantify clobetasone butyrate in the presence of its impurities and degradation products. eurjchem.comresearchgate.neteurjchem.com A typical method uses a C18 column with a mobile phase consisting of a mixture of methanol and water (e.g., 84:16 v/v) at a flow rate of 1 mL/min, with detection at 240 nm. eurjchem.comeurjchem.com Such methods are validated according to ICH guidelines for parameters including specificity, linearity, precision, accuracy, and sensitivity (LOD/LOQ). eurjchem.comresearchgate.net The specificity of the method ensures that the peaks for impurities and degradants are well-resolved from the main API peak. eurjchem.com

For more complex separations or higher sensitivity, Ultra-High-Performance Liquid Chromatography (UHPLC) can be employed. japsonline.com UHPLC methods offer faster analysis times and better resolution. A patent for clobetasone butyrate outlines an HPLC method using a gradient elution with a mobile phase of water and acetonitrile (B52724) to separate multiple process-related impurities. google.com The development of such selective and sensitive analytical methods is fundamental for routine quality control in pharmaceutical manufacturing, ensuring that the levels of impurities in the final product are within acceptable limits. eurjchem.comjapsonline.com

Solid State Chemistry and Polymorphism Studies of Clobetasone Butyrate

Investigation of Crystalline Forms and Pseudopolymorphism

Research into the solid-state chemistry of clobetasone (B1204786) butyrate (B1204436) has identified several crystalline forms, including polymorphs and solvates (pseudopolymorphs). These different forms arise from variations in the arrangement of molecules in the crystal lattice and can exhibit distinct physicochemical properties.

Solvent-mediated conversion experiments are crucial for determining the thermodynamic stability of different polymorphic forms at a given temperature. In such experiments, a mixture of different forms is slurried in a solvent, and the form that eventually predominates is considered the most stable under those conditions.

For clobetasone butyrate, studies have revealed the existence of multiple forms, often designated as Form I, Form II, and Form III. researchgate.net Solvent-mediated conversion experiments have shown that the commercially available Form I is the most thermodynamically stable modification at room temperature. researchgate.net Metastable forms, such as Forms II and III, have also been identified. researchgate.net

Additionally, pseudopolymorphic forms, specifically solvates, have been discovered when clobetasone butyrate is crystallized from certain solvents like methanol (B129727) and 2-propanol. researchgate.net For instance, a 2-propanol solvate has been characterized where the solvent molecules are embedded within channels in the crystal structure. researchgate.net The removal of the solvent from these solvates can lead to the formation of either an amorphous form or another polymorphic form. researchgate.net

Thermal analysis techniques are essential for characterizing the phase transitions of clobetasone butyrate's different crystalline forms.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC thermograms of clobetasone butyrate's forms A, B, and C have shown distinct endothermic events. researchgate.net Forms B and C exhibit three endothermic events, while Form A shows two. researchgate.net The final endotherm in each case corresponds to the melting of the compound. researchgate.net Heating can induce transformations between forms; for example, Form III has been observed to transform into Form I upon heating. researchgate.net Similarly, Form II can transform to Form I at higher temperatures, indicating an enantiotropic relationship where Form I is more stable at elevated temperatures. researchgate.net

Thermogravimetry (TGA) measures the change in mass of a sample as a function of temperature. TGA is particularly useful for studying solvates. For instance, the dehydration of a hydrated form (modification C) of clobetasone butyrate, as observed by TGA, leads to its transformation into the metastable Form A. researchgate.net Investigations of solvates using thermogravimetry, coupled with other techniques, have shown that solvent removal can result in an amorphous form. researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. When solvates of clobetasone butyrate are heated, a mass loss is observed, which is accompanied by endothermic events in the DTA curve, corresponding to the emission of solvent molecules. researchgate.net

Interactive Data Table: Thermal Analysis of Clobetasone Butyrate Forms

FormTechniqueObserved EventsInterpretation
Form A DSCTwo endothermic eventsPhase transitions and melting
Form B DSCThree endothermic eventsPhase transitions and melting
Form C (Hydrate) DSCThree endothermic eventsDehydration, phase transitions, and melting
Form C (Hydrate) TGAMass loss upon heatingDehydration leading to transformation to Form A
Solvates DTA-TG-MSMass loss with endothermic eventsDesolvation, often leading to an amorphous residue

X-ray diffraction is a fundamental technique for determining the crystal structure of solid materials.

Powder X-ray Diffraction (PXRD) is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The distinct PXRD patterns of Forms I, II, and III of clobetasone butyrate allow for their differentiation. researchgate.net PXRD has also been used to analyze the residues from thermal events, indicating the formation of additional solvent-free modifications. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) provides detailed information about the three-dimensional arrangement of atoms within a crystal. Through SCXRD, the crystal structures of several forms of clobetasone butyrate have been determined. For example, the stable Form B crystallizes in the monoclinic space group P2(1). researchgate.net In this structure, molecules are connected by O-H···O hydrogen bonds, forming a three-dimensional network. researchgate.net Forms I and III have been found to crystallize in the orthorhombic space group P2(1)2(1)2(1), while Form II and a 2-propanol solvate crystallize in the monoclinic space group P2(1). researchgate.net In the solvated forms, the solvent molecules are connected to the clobetasone butyrate molecules via O-H···O hydrogen bonding. researchgate.net

Interactive Data Table: Crystallographic Data for Clobetasone Butyrate Forms

FormCrystal SystemSpace GroupKey Structural Features
Form I OrthorhombicP2(1)2(1)2(1)Three crystallographically independent molecules.
Form II MonoclinicP2(1)-
Form III OrthorhombicP2(1)2(1)2(1)-
Form B MonoclinicP2(1)Two crystallographically independent molecules; 3D network via O-H···O hydrogen bonding.
2-Propanol Solvate MonoclinicP2(1)Channels containing solvent molecules.
Methanol Solvate OrthorhombicP2(1)2(1)2(1)Solvent molecules connected by O-H···O hydrogen bonding.

Microscopy is used to observe the external shape (morphology) of crystals. While detailed studies specifically on the crystal morphology of various clobetasone butyrate polymorphs are not extensively reported in the provided context, polarizing microscopy has been used in the pharmaceutical evaluation of clobetasone butyrate ointments. In one study, spherocrystal images were observed in an original product formulation, which were suggested to be composed of hydrocarbon excipients rather than the API itself. nih.gov

Formation and Properties of Amorphous Forms of Clobetasone Butyrate

Amorphous forms lack the long-range ordered structure of crystalline materials and can exhibit different properties, such as higher solubility. The formation of amorphous clobetasone butyrate has been observed under specific conditions. For instance, the removal of solvent from certain solvates, particularly upon heating, can lead to the formation of an amorphous solid. researchgate.net Investigations using techniques like thermogravimetry and differential thermoanalysis have shown that upon solvent removal from a methanol solvate, an amorphous form is obtained, which then crystallizes into Form I on further heating. researchgate.net Similarly, when solvents are removed at higher temperatures using simultaneous differential thermoanalysis and thermogravimetry coupled to mass spectroscopy (DTA-TG-MS), the residues are often amorphous because the compound melts immediately after desolvation. researchgate.net

Factors Influencing Polymorphism and Pseudopolymorphism in Clobetasone Butyrate Crystallization

Several factors can influence which crystalline form of clobetasone butyrate is produced during crystallization.

Solvent: The choice of solvent is a critical factor. Crystallization from different solvents can yield different polymorphs or lead to the formation of solvates (pseudopolymorphs). researchgate.net For example, a pseudopolymorphic form was discovered when crystallizing from methanol. researchgate.net

Temperature: Temperature plays a significant role in the thermodynamic stability of different forms. As seen in thermal analysis, heating can cause transformations from metastable to more stable forms. researchgate.net For instance, Form II transforms to Form I at higher temperatures, indicating that Form I is the thermodynamically most stable form at those temperatures. researchgate.net

Crystallization Rate: Rapid, kinetically controlled crystallization, such as cooling a melt, has been shown to exclusively yield crystals of Form I. researchgate.net

Humidity: For compounds that can form hydrates, the relative humidity of the environment is a crucial factor. nih.gov

The interplay of these factors determines the final crystalline form obtained, which has significant implications for the properties and performance of the drug substance.

Molecular Pharmacology and Cellular Mechanisms of Clobetasone Butyrate Preclinical/in Vitro

Glucocorticoid Receptor (GR) Interactions

The therapeutic effects of clobetasone (B1204786) butyrate (B1204436) are initiated by its binding to specific glucocorticoid receptors. These receptors are located within the cytoplasm of cells and are key mediators in regulating the expression of a wide array of genes. patsnap.com

The primary mechanism of clobetasone butyrate involves its passive diffusion across the cell membrane to bind with specific glucocorticoid receptors residing in the cytoplasm of skin cells. patsnap.com This binding event is a critical determinant of the compound's potency. While specific kinetic and affinity values (such as the dissociation constant, Kd) for clobetasone butyrate are not widely detailed in the provided research, the binding affinity of glucocorticoids, in general, is a key parameter of their pharmacological activity. For context, other potent glucocorticoids like fluticasone propionate (B1217596) exhibit a very high affinity with a Kd of 0.5 nM, while mometasone furoate has a relative receptor affinity approximately 22 times that of dexamethasone. medchemexpress.comnih.gov

The binding of the glucocorticoid to the cGCR induces a conformational change in the receptor protein. This alteration is crucial for the subsequent steps in the signaling cascade, leading to the receptor-ligand complex's translocation into the nucleus. patsnap.com

In addition to the well-established cytosolic receptors, there is evidence for the existence of membrane-bound glucocorticoid receptors (mGCRs) that mediate rapid, non-genomic effects of glucocorticoids. These effects occur too quickly to be explained by gene transcription and protein synthesis. However, specific preclinical or in vitro studies investigating the interaction of clobetasone butyrate with mGCRs or its capacity to induce rapid cellular effects are not extensively detailed in the available literature. Research in this area for other glucocorticoids suggests that mGCR activation can trigger swift intracellular signaling cascades, but direct evidence linking clobetasone butyrate to this mechanism remains a subject for further investigation.

Following its binding to the cytosolic glucocorticoid receptor, the activated clobetasone butyrate-receptor complex translocates into the cell nucleus. patsnap.com Within the nucleus, this complex acts as a transcription factor, binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.com These GREs are located in the promoter regions of target genes.

The interaction with GREs allows the complex to directly regulate the transcription of a multitude of genes. This regulation can be positive (transactivation) or negative (transrepression). Through this genomic mechanism, the complex can either upregulate or downregulate the transcription of various genes involved in inflammatory and immune pathways, forming the core of clobetasone butyrate's therapeutic action. patsnap.com

Table 1: Overview of Glucocorticoid Receptor Interactions

Receptor TypeLocationClobetasone Butyrate InteractionSubsequent Action
Cytosolic GR (cGCR) CytoplasmBinds to the receptor, causing a conformational change.The activated complex translocates to the nucleus.
Membrane-Bound GR (mGCR) Cell MembraneSpecific interactions are not well-documented in the literature.Potential for rapid, non-genomic signaling effects.
Glucocorticoid Response Elements (GREs) Nucleus (DNA)The activated cGCR-ligand complex binds to these elements.Modulates (upregulates or downregulates) gene transcription.

Modulation of Gene Expression and Protein Synthesis

The binding of the clobetasone butyrate-receptor complex to GREs directly alters the rate of gene transcription, which in turn modifies the synthesis of specific proteins involved in the inflammatory cascade.

A key aspect of clobetasone butyrate's anti-inflammatory effect is its ability to promote the production of anti-inflammatory proteins. patsnap.com One of the most significant of these is Lipocortin-1, also known as Annexin A1. patsnap.com Glucocorticoids are known to regulate the synthesis of this protein. uniprot.orgfrontiersin.org Lipocortin-1 plays a crucial role by inhibiting the enzyme phospholipase A2. patsnap.com By blocking phospholipase A2, the release of arachidonic acid from cell membranes is prevented, thereby halting the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes. patsnap.com This action contributes significantly to the reduction of the inflammatory response.

Table 2: Modulation of Gene and Protein Expression by Clobetasone Butyrate

Regulation TypeTarget Molecule(s)Molecular MechanismResulting Cellular Effect
Upregulation Lipocortin-1 (Annexin A1)Increased gene transcription and protein synthesis.Inhibition of phospholipase A2, leading to decreased production of prostaglandins and leukotrienes.
Downregulation Interleukins (e.g., IL-1, IL-6), Tumor Necrosis Factor-alpha (TNF-α)Decreased gene transcription and protein synthesis.Reduction in immune cell recruitment and amplification of the inflammatory response.

Inhibition of Phospholipase A2 Activity and Arachidonic Acid Metabolite Pathways

Clobetasone butyrate, a synthetic glucocorticoid, exerts its anti-inflammatory effects in part through the inhibition of the phospholipase A2 (PLA2) enzyme. patsnap.compatsnap.com This inhibition is a critical step in modulating the inflammatory cascade, as PLA2 is responsible for the release of arachidonic acid from the phospholipids of cell membranes. patsnap.comnih.gov Once released, arachidonic acid serves as a precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. patsnap.compatsnap.com

By preventing the liberation of arachidonic acid, clobetasone butyrate effectively curtails the production of these downstream inflammatory molecules. researchgate.netresearchgate.net This mechanism is a hallmark of corticosteroid action and contributes significantly to the therapeutic efficacy of clobetasone butyrate in managing inflammatory skin conditions. patsnap.comnih.gov The anti-inflammatory properties of corticosteroids are largely attributed to their ability to induce the synthesis of inhibitory proteins, such as lipocortin-1, which in turn suppress PLA2 activity. patsnap.com This leads to a reduction in the availability of arachidonic acid and subsequently diminishes the synthesis of prostaglandins and leukotrienes that mediate inflammation, vasodilation, and pruritus. patsnap.comnih.govdrugbank.com

Research has demonstrated that topical application of corticosteroids can lead to a significant reduction in the levels of arachidonic acid and its metabolites in inflamed tissues. For instance, studies on the related compound clobetasol (B30939) propionate have shown a marked decrease in arachidonic acid and leukotriene B4 levels in psoriatic lesions following treatment. nih.gov

Gene Expression Profiling in Cellular Models (e.g., RNA-seq applications)

The anti-inflammatory and cellular effects of clobetasone butyrate are underpinned by its ability to modulate the expression of a wide array of genes. As a glucocorticoid, it binds to intracellular receptors which then translocate to the nucleus and act as ligand-dependent transcription factors. patsnap.com This interaction with glucocorticoid response elements (GREs) on DNA can either upregulate or downregulate the transcription of target genes. patsnap.com

Gene expression profiling studies, including those utilizing powerful techniques like RNA sequencing (RNA-seq), have provided comprehensive insights into the molecular mechanisms of butyrate compounds. Although specific RNA-seq data for clobetasone butyrate is not detailed in the provided search results, studies on butyrate, the active moiety, have revealed profound changes in gene expression related to multiple signaling pathways in various cell types. nih.govnih.govplos.org

For example, in bovine epithelial cells, butyrate was found to significantly impact approximately 11,408 genes, with the predominant effects observed in processes such as cell morphological changes, cell cycle arrest, and apoptosis. nih.gov Similarly, in colorectal cancer cell lines, RNA-seq analysis identified 7,192 differentially expressed genes in response to sodium butyrate treatment, with enrichment in pathways related to DNA replication, cell cycle, and mismatch repair. nih.gov These studies highlight the extensive transcriptional changes induced by butyrate.

The application of RNA-seq to cellular models treated with clobetasone butyrate would be expected to reveal the modulation of genes involved in inflammation, immune response, and cellular proliferation. This would likely include the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins. patsnap.com Such analyses are crucial for a deeper understanding of the compound's therapeutic actions and for identifying potential new applications.

Table 1: Summary of Butyrate's Impact on Gene Expression in Cellular Models

Cell LineNumber of Differentially Expressed GenesKey Affected PathwaysReference
Bovine Epithelial Cells~11,408Cell Morphology, Cell Cycle Arrest, Apoptosis nih.gov
Colorectal Cancer Cells7,192DNA Replication, Cell Cycle, Mismatch Repair nih.gov

Intracellular Signaling Pathway Modulation

Nuclear Factor-Kappa B (NF-κB) Pathway Inhibition

A pivotal mechanism through which clobetasone butyrate exerts its anti-inflammatory effects is the inhibition of the Nuclear Factor-Kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a key transcription factor that plays a central role in regulating the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκB. nih.gov Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes. nih.govnih.gov

Clobetasone butyrate, through its glucocorticoid receptor-mediated actions, can interfere with this pathway at multiple levels. One of the primary mechanisms is the induction of IκBα expression, which enhances the sequestration of NF-κB in the cytoplasm. nih.gov Furthermore, studies on butyrate have shown that it can attenuate the degradation and phosphorylation of IκBα, thereby preventing NF-κB activation and its subsequent nuclear translocation. nih.govnih.gov This inhibitory effect on NF-κB leads to a broad suppression of the inflammatory response. researchgate.netmedchemexpress.com

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (ERK1/2, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which include the extracellular signal-regulated kinases (ERK1/2), p38, and c-Jun N-terminal kinases (JNK), are crucial pathways that regulate a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. nih.govnih.gov

Research on butyrate has demonstrated its ability to modulate these MAPK pathways. koreamed.orgplos.orgnih.gov For instance, butyrate has been shown to activate all three major MAPK signaling pathways, which can have both pro- and anti-growth effects depending on the cellular context. koreamed.org In some cell lines, butyrate-induced activation of MAPK pathways is associated with the upregulation of genes involved in cellular defense and homeostasis. koreamed.orgnih.gov

The interplay between these kinases is complex. For example, ERK1/2 are often associated with cell division and growth, while JNK and p38 are more commonly activated by stress and inflammatory stimuli. nih.govmdpi.com The modulation of these pathways by clobetasone butyrate can therefore have significant consequences for cellular function. While direct studies on clobetasone butyrate's effect on each specific MAPK are not extensively detailed in the search results, the known actions of butyrate suggest that this is a key area of its pharmacological activity.

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway Regulation

The Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) signaling pathway is a critical regulator of cell survival, proliferation, growth, and metabolism. nih.govmdpi.com Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory conditions. mdpi.comnih.gov

Studies have shown that butyrate can inhibit the PI3K/Akt pathway. nih.govmdpi.com This inhibition can occur through various mechanisms, including the inhibition of the phosphorylation-dependent activation of PI3K and Akt. nih.gov By impeding the activation of Akt, a central node in this pathway, butyrate can influence the activity of numerous downstream targets that control cellular processes. nih.gov

The inhibition of the PI3K/Akt pathway by butyrate has been linked to the induction of cell cycle arrest and the prevention of apoptosis in certain cell types. nih.gov This modulation of a key cell survival pathway is another important facet of the multifaceted effects of clobetasone butyrate.

Signal Transducer and Activator of Transcription (STAT) Pathways

The Signal Transducer and Activator of Transcription (STAT) pathways are essential for signaling from a wide variety of cytokines and growth factors, playing a crucial role in immunity, inflammation, and cell growth. nih.gov

Research has indicated that butyrate can modulate STAT signaling. For example, sodium butyrate has been shown to exert neuroprotective effects through the modulation of the JAK2/STAT3 signaling pathway, which is pivotal in neuroinflammation and apoptosis. nih.gov Specifically, butyrate can inhibit the JAK2/STAT3 pathway, leading to a reduction in neuroinflammatory and apoptotic markers. nih.gov While this research is in the context of neuroprotection, it highlights the potential for clobetasone butyrate to influence STAT-mediated signaling in other cellular contexts, contributing to its anti-inflammatory and immunomodulatory properties.

Wnt/β-catenin Pathway Interactions

Detailed preclinical and in vitro studies specifically investigating the direct interactions of Clobetasone Butyrate with the Wnt/β-catenin signaling pathway are not extensively available in the current scientific literature. However, the broader class of glucocorticoids, to which Clobetasone Butyrate belongs, is known to modulate this critical pathway.

Glucocorticoids generally exert an inhibitory effect on the canonical Wnt signaling pathway. This interaction is particularly noted in bone metabolism, where glucocorticoid excess can lead to the accumulation of Wnt inhibitors such as Dickkopf-1 (Dkk-1), sclerostin (Sost), and secreted Frizzled-related protein-1 (sFRP-1). These inhibitors act by preventing Wnt ligands from binding to their receptors, which ultimately leads to decreased stabilization of β-catenin. In endothelial cells, the glucocorticoid receptor has been shown to be a negative regulator of Wnt signaling. Loss of the endothelial glucocorticoid receptor results in an upregulation of the Wnt pathway. While these findings establish a clear link between glucocorticoid receptor activation and Wnt signaling, specific dose-response and mechanistic studies for Clobetasone Butyrate are required to elucidate its precise role.

Hypoxia-Inducible Factor (HIF) Pathway Modulation

Direct experimental evidence detailing the specific modulation of the Hypoxia-Inducible Factor (HIF) pathway by Clobetasone Butyrate in preclinical or in vitro models is limited. The relationship between corticosteroids and the HIF pathway is complex and appears to be cell-type and context-dependent.

The HIF-1α transcription factor is a master regulator of cellular responses to hypoxia and has been implicated in inflammatory skin conditions like psoriasis. The therapeutic action of corticosteroids in such conditions may involve indirect effects on the hypoxic microenvironment of inflamed tissue. It is known that inflammation can drive HIF-1α activation. Therefore, the potent anti-inflammatory effects of Clobetasone Butyrate could secondarily lead to a reduction in HIF-1α stabilization and activity. However, dedicated studies are needed to confirm whether Clobetasone Butyrate has a direct regulatory effect on HIF-1α expression or stability, independent of its anti-inflammatory action.

Immunomodulatory Effects in In Vitro and Ex Vivo Models

Clobetasone Butyrate, as a synthetic glucocorticoid, exerts its therapeutic effects primarily through potent anti-inflammatory and immunosuppressive actions. patsnap.comdrugbank.com These effects are mediated by its binding to cytosolic glucocorticoid receptors. patsnap.com Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of a wide array of genes, leading to the suppression of inflammatory pathways. patsnap.com

Effects on Leukocyte and Macrophage Function and Migration

Clobetasone Butyrate fundamentally alters the function of innate immune cells. A key mechanism of its anti-inflammatory action is the suppression of the migration and infiltration of leukocytes, such as neutrophils and eosinophils, to sites of inflammation. patsnap.com By reducing the influx of these cells, Clobetasone Butyrate helps to control the hyperactive immune response. patsnap.com

In vitro, glucocorticoids inhibit the expression of endothelial adhesion molecules, which are necessary for leukocytes to attach to the blood vessel wall before migrating into tissues. They also decrease the synthesis of chemokines, the chemical signals that attract these cells. Furthermore, Clobetasone Butyrate impairs the function of macrophages, which are critical cells in both initiating and resolving inflammation. It can skew macrophage polarization away from the pro-inflammatory M1 phenotype and reduce their capacity to present antigens and release pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. patsnap.com

Table 1: Summary of Clobetasone Butyrate's Effects on Leukocytes and Macrophages

Cell Type In Vitro / Ex Vivo Effect Mechanism of Action
Neutrophils Inhibition of migration to inflammatory sites. Downregulation of adhesion molecules and chemotactic factors.
Eosinophils Suppression of accumulation in tissues. Inhibition of key inflammatory mediators.
Macrophages Reduced antigen presentation and phagocytosis. Modulation of cytokine production (decreased IL-1, IL-6, TNF-α).
Inhibition of pro-inflammatory functions. Skewing polarization away from the M1 phenotype.

Impact on T-lymphocyte Proliferation and Differentiation

Clobetasone Butyrate has significant antiproliferative and immunosuppressive effects on T-lymphocytes, a cornerstone of its utility in inflammatory skin diseases. wikipedia.org As a corticosteroid, it directly acts on T-lymphocytes to suppress delayed hypersensitivity reactions. wikipedia.org

This is achieved through several mechanisms. First, it inhibits the transcription of genes encoding pro-inflammatory cytokines essential for T-cell proliferation and differentiation, such as Interleukin-2 (IL-2). By reducing IL-2 production, glucocorticoids effectively curb the clonal expansion of activated T-cells. Secondly, they can promote apoptosis (programmed cell death) in activated T-lymphocytes, further reducing the population of inflammatory cells. While specific studies on Clobetasone Butyrate's influence on T-helper cell differentiation (e.g., Th1, Th2, Th17) are not detailed in the provided search results, the general effect of glucocorticoids is to suppress the function of these effector T-cell lineages.

Table 2: Effects of Clobetasone Butyrate on T-Lymphocytes

Process Effect Molecular Mechanism
Proliferation Inhibition of clonal expansion. Suppression of Interleukin-2 (IL-2) gene transcription.
Activation Reduced responsiveness to antigens. Impairment of T-cell receptor (TCR) signaling pathways.
Differentiation General suppression of effector T-cell lineages. Modulation of key transcription factors and cytokine profiles.
Survival Induction of apoptosis in activated T-cells. Upregulation of pro-apoptotic proteins.

Modulation of Antigen-Presenting Cell Function

The initiation of an adaptive immune response relies on the activity of professional antigen-presenting cells (APCs), such as dendritic cells and macrophages. Corticosteroids, including Clobetasone Butyrate, impair the function of these critical cells. They can inhibit the maturation of dendritic cells, reducing their ability to process and present antigens to T-lymphocytes.

Furthermore, glucocorticoids downregulate the expression of Major Histocompatibility Complex (MHC) class II molecules and co-stimulatory molecules (like CD80 and CD86) on the surface of APCs. This reduction in surface molecule expression makes the APCs less effective at activating naive T-cells, thereby dampening the initiation of a primary immune response.

Structure-Activity Relationship (SAR) and Molecular Modeling Studies

Specific structure-activity relationship (SAR) analyses and molecular modeling studies for Clobetasone Butyrate are not prominently featured in the available research literature. However, its chemical structure is well-defined and shares the core pregnane (B1235032) scaffold common to all corticosteroids, which is essential for its activity.

Clobetasone Butyrate is the 17-butyrate ester of clobetasone. Its structure includes key modifications to the basic corticosteroid framework that enhance its potency and topical activity. These include the fluorine atom at the 9α position and the methyl group at the 16β position, which increase its glucocorticoid and anti-inflammatory activity while minimizing mineralocorticoid side effects. The butyrate ester at position 17 influences the lipophilicity of the molecule, which in turn affects its penetration into the skin and its pharmacokinetic profile. The fundamental interaction involves the binding of this steroid structure to the ligand-binding domain of the glucocorticoid receptor, initiating the conformational changes required for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies on a selection of 11 corticosteroids revealed that molecular and submolecular descriptors can be used to construct models that predict relative receptor affinity, systemic clearance, and other pharmacokinetic properties with significant correlation. nih.gov These models often utilize multiple linear regression analysis to establish relationships between the descriptors and the biological activity. nih.gov The predictive performance of these models is often validated using methods like the leave-one-out cross-validation. nih.gov

For corticosteroids, key structural features that influence their activity and are often considered in QSAR studies include:

Substituents on the steroid backbone: The presence and nature of substituent groups at various positions on the steroid nucleus can significantly impact potency.

Molecular and submolecular descriptors: These can include physicochemical properties that are calculated using computational chemistry software. nih.gov

While a direct QSAR analysis for clobetasone butyrate is not available, its structure possesses features common to potent corticosteroids, which would be key parameters in such a model.

Molecular Docking and Simulation for Receptor Binding

Molecular docking and simulation are computational techniques used to predict and analyze the interaction between a ligand, such as clobetasone butyrate, and its receptor, in this case, the glucocorticoid receptor (GR). tandfonline.com These methods provide a detailed view of the binding mode and the forces that stabilize the ligand-receptor complex.

While specific molecular docking and simulation studies for clobetasone butyrate are not extensively published, research on other corticosteroids like dexamethasone, prednisolone, and hydrocortisone (B1673445) interacting with the GR (PDB ID: 1M2Z) offers valuable insights. tandfonline.com These studies indicate that corticosteroids bind within a specific pocket of the GR, and the stability of this interaction is crucial for their pharmacological activity. tandfonline.com

Molecular dynamics simulations of the GR have shown that the binding of a ligand can induce conformational changes in the receptor, which are essential for its function. conicet.gov.ar These simulations can elucidate the stability of the drug-protein complex and provide information on the dynamics of the interaction over time. tandfonline.com

Based on studies of other glucocorticoids, the binding of a corticosteroid to the glucocorticoid receptor is characterized by interactions with specific amino acid residues within the binding pocket. The following table summarizes key interacting residues identified in molecular docking studies of other corticosteroids with the glucocorticoid receptor.

Interacting ResidueType of InteractionReference
LYS 763Hydrogen Bond tandfonline.com

It is highly probable that clobetasone butyrate interacts with the glucocorticoid receptor in a similar manner, with its functional groups forming key interactions within the receptor's binding site. The butyrate ester at the C17 position likely contributes to the lipophilicity of the molecule, influencing its absorption and distribution into the skin.

Preclinical Pharmacokinetics and Metabolism of Clobetasone Butyrate in Vitro and Animal Models

Absorption Mechanisms in Preclinical Models

The preclinical assessment of clobetasone (B1204786) butyrate's absorption profile has been crucial in establishing its characteristics as a topically active corticosteroid with minimal systemic effects. These investigations have utilized both in vitro and in vivo models to elucidate its passage through the skin.

In Vitro and Ex Vivo Skin Permeation Studies

In vitro studies are fundamental in determining the percutaneous absorption of topical agents like clobetasone butyrate (B1204436). These studies often employ Franz diffusion cells, a standard apparatus for evaluating the release and permeation of substances from topical formulations through a membrane. karger.com For these experiments, excised skin from animal models, such as porcine skin, is frequently used due to its histological and permeability similarities to human skin. dovepress.comresearchgate.net

One comparative in vitro study assessed the penetration of various topical corticosteroids through the epidermis. The findings revealed a correlation between the polarity of the corticosteroid and its penetration rate. Hydrocortisone (B1673445), being the most polar, demonstrated the most rapid penetration. Conversely, clobetasone butyrate, identified as the least polar among the tested compounds, exhibited the slowest penetration through the epidermis when applied from an ethanolic solution. nih.gov This suggests that its lipophilic nature may contribute to its retention within the upper layers of the skin, consistent with its intended localized action.

Below is a table summarizing the relative epidermal penetration of selected corticosteroids from an in vitro study.

CorticosteroidRelative PolarityEpidermal Penetration Rate
HydrocortisoneMost PolarFastest
Hydrocortisone-17-butyrateIntermediateIntermediate
Triamcinolone acetonideIntermediateIntermediate
Clobetasol-17-propionateIntermediateIntermediate
Clobetasone butyrate Least Polar Slowest

Data based on an in vitro study comparing penetration from an ethanolic solution. nih.gov

Transdermal Absorption in Animal Models

Animal models provide an in vivo context for understanding the transdermal absorption and potential systemic exposure of topically applied drugs. Studies in various animal species have consistently indicated that clobetasone butyrate has low systemic activity. researchgate.net

In a study utilizing a pig model to compare the effects of different topical corticosteroids on skin thickness, clobetasone butyrate was found to cause less epidermal thinning than other potent corticosteroids, with the exception of 1% hydrocortisone. nih.gov This localized effect further supports the notion of limited transdermal absorption and systemic distribution.

Another study in mice evaluated the systemic effects of topically applied clobetasone butyrate and clobetasol (B30939) propionate (B1217596) by measuring their impact on epidermal DNA synthesis. The results showed that while clobetasol propionate produced a systemic effect for up to 24 hours after application, no systemic effect was observed at any time following the application of clobetasone butyrate. nih.gov This provides strong evidence for the minimal transdermal absorption of clobetasone butyrate in this animal model.

The following table summarizes the findings of a comparative study on the systemic effects of clobetasone butyrate and clobetasol propionate in mice.

CompoundOnset of ActivityDuration of ActivitySystemic Effect Observed
Clobetasone butyrate 6 hours24 hoursNo
Clobetasol propionate4.5 hours36 hoursYes (up to 24 hours)

Data from an animal model evaluating the inhibition of epidermal DNA synthesis. nih.gov

Metabolic Fate and Biotransformation Pathways

The metabolism of clobetasone butyrate is a key factor in its favorable safety profile, as rapid biotransformation into less active or inactive metabolites minimizes the potential for systemic side effects.

In Vitro Metabolism in Tissue Homogenates (e.g., liver, skin)

While specific studies on the in vitro metabolism of clobetasone butyrate in liver and skin homogenates are not extensively detailed in the available literature, general principles of corticosteroid metabolism can be inferred. The liver is the primary site for the metabolism of systemically absorbed drugs, with liver microsomes being a common in vitro model to study these processes. researchgate.netnih.gov For topically applied corticosteroids, the skin itself is also a site of metabolic activity. nih.gov

Studies on other corticosteroids have shown that the dermis is a major location for metabolic activity within the skin. karger.com Furthermore, research on hydrocortisone and its esters in human skin homogenates has demonstrated that these compounds can inhibit the activity of certain enzymes, suggesting that the steroid molecule itself can influence its metabolic environment. nih.gov It is plausible that clobetasone butyrate undergoes similar metabolic processes within the skin.

Identification of Metabolites in Animal Tissues

Enzymatic De-esterification Processes

A principal mechanism for the metabolism of many topical corticosteroid esters is intraepidermal de-esterification. ijdvl.com This process involves the enzymatic cleavage of the ester group, which can lead to the formation of a less potent parent alcohol. This biotransformation within the skin is a key factor in the local action and systemic safety of these drugs. It is highly probable that clobetasone butyrate undergoes de-esterification in the skin, leading to the formation of clobetasone and butyric acid. This rapid metabolism in the skin would contribute to its low systemic activity.

Systemic Exposure and Distribution in Animal Models

Preclinical studies in various animal models have consistently demonstrated that clobetasone butyrate exhibits low systemic activity following topical application. Pharmacological investigations in animals have substantiated that the compound possesses a high degree of topical activity with a concurrently low level of systemic effects. hpra.ie

In a study involving mice, the topical application of clobetasone butyrate did not produce any observable systemic effects. This suggests minimal absorption of the compound into the systemic circulation in this species.

Further insights into the distribution of clobetasone butyrate come from a study in Chinchilla rabbits. nih.gov Following the topical administration of clobetasone eye drops, the compound was found to penetrate relatively quickly into various ocular tissues. nih.gov The concentrations varied across different eye tissues, with the highest levels detected in the cornea, followed by the conjunctiva, sclera, and iris. Lower concentrations were observed in the lens, vitreous, and aqueous humour. nih.gov Importantly, measurement of clobetasone levels in the untreated eye indicated a small degree of systemic resorption. nih.gov

Table 1: Distribution of Clobetasone Butyrate in Rabbit Eye Tissues

Ocular Tissue Concentration Range (ng/g)
Cornea >200
Conjunctiva ~200
Sclera ~200
Iris ~200
Lens 5-15
Vitreous 5-15
Aqueous Humour 5-15

Data derived from a study in Chinchilla rabbits following topical administration of clobetasone eye drops. nih.gov

Elimination Pathways in Animal Models

Once absorbed systemically, clobetasone and its metabolites are primarily eliminated from the body. The main route of excretion for corticosteroids and their metabolic byproducts is through the kidneys. drugbank.com

While specific preclinical studies detailing the precise renal and biliary clearance rates of clobetasone butyrate in animal models are not extensively documented in publicly available literature, the general understanding for corticosteroids provides a likely pathway. For instance, a study examining the excretion of corticosterone (B1669441) metabolites in rats found that approximately 20% of the recovered metabolites were excreted in the urine, while the majority, about 80%, were eliminated in the feces. nih.gov This suggests that for some corticosteroids, biliary excretion into the feces is a significant elimination route. However, it is important to note that this data is for corticosterone and may not be directly proportional for clobetasone butyrate.

Table 2: General Corticosteroid Metabolite Excretion in Rats

Excretion Route Percentage of Recovered Metabolites
Urine ~20%
Feces ~80%

Data based on a study of corticosterone excretion in rats and may not be directly representative of clobetasone butyrate. nih.gov

Interactions with Drug-Metabolizing Enzymes (e.g., CYP3A4) in Preclinical Models

It is known that once absorbed, topical corticosteroids are metabolized, primarily in the liver. drugbank.com This hepatic metabolism involves phase I and phase II reactions, often mediated by CYP enzymes. The DrugBank database notes that the metabolism of clobetasone can be decreased when combined with certain substances, suggesting a potential role for CYP enzymes in its clearance. drugbank.com However, specific preclinical data on clobetasone butyrate's inhibitory or inductive potential on CYP3A4 is lacking.

Advanced Formulation Development and Stability Research for Clobetasone Butyrate in Vitro

Development of Novel Drug Delivery Systems

The development of advanced drug delivery systems for topical corticosteroids like clobetasone (B1204786) butyrate (B1204436) is driven by the goal of optimizing therapeutic outcomes by controlling the release of the active pharmaceutical ingredient. The primary objectives are to prolong the drug's action, localize its effect within the skin layers, and enhance its stability. While clobetasone butyrate is mentioned as a candidate for inclusion in various sustained-release technologies in patent literature, detailed in vitro studies for specific advanced formulations are not as extensively published as those for more potent corticosteroids. google.comgoogle.com

Sustained Release Formulations (e.g., Microparticles, Bigels, Matrix Tablets) and In Vitro Release Kinetics

Sustained release formulations are designed to release a drug at a predetermined rate to maintain a constant concentration for a specific period. For topical delivery, this can translate to a prolonged therapeutic effect from a single application.

Microparticles: Encapsulating clobetasone butyrate within biodegradable polymer microparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), is a theoretical strategy to achieve sustained release. The drug would be gradually released as the polymer matrix degrades or through diffusion from the particle. openrepository.comdtic.mil In vitro release studies for such systems typically involve suspending the microparticles in a receptor medium (e.g., phosphate (B84403) buffer) and measuring the cumulative drug release over time.

Bigels: Bigels are biphasic systems composed of both an organogel and a hydrogel, offering the potential to deliver both lipophilic and hydrophilic substances and provide a desirable texture. researchgate.net For a lipophilic drug like clobetasone butyrate, its incorporation into the organogel phase of a bigel could modulate its release profile. The complex matrix of a bigel can act as a barrier, slowing the diffusion of the drug into the receptor medium during in vitro testing.

Matrix Tablets: While more common for oral delivery, the principles of matrix systems are relevant. In a topical context, a semi-solid matrix formulation (like a cream or ointment) controls drug release. The release kinetics are influenced by the drug's solubility in the vehicle and the viscosity and composition of the matrix. For clobetasone butyrate, the vehicle composition plays a significant role in its release and subsequent absorption.

In Vitro Drug Release Mechanism Elucidation

To understand how a drug is released from its formulation, in vitro release data is fitted to various mathematical models. This elucidation is crucial for formulation optimization.

Higuchi Model: Often used for matrix-based systems, this model describes drug release as a diffusion-based process, where the cumulative amount of drug released is proportional to the square root of time.

Korsmeyer-Peppas Model: This model is used to analyze the release mechanism when it is not well-known or when more than one mechanism is involved. The release exponent 'n' in the equation Mt/M∞ = Kt^n indicates the type of release mechanism. mdpi.com For example, an 'n' value indicative of non-Fickian (anomalous) transport suggests that drug release is controlled by a combination of diffusion and polymer swelling or erosion. mdpi.com

The application of these models is essential for characterizing novel clobetasone butyrate formulations, though specific published examples detailing these mechanisms for advanced delivery systems are limited.

Physicochemical Stability of Clobetasone Butyrate in Formulations

Ensuring the stability of clobetasone butyrate within a formulation is critical for maintaining its therapeutic efficacy and ensuring quality. Stability studies expose the drug to various stress conditions to identify potential degradation pathways and establish a stable formulation.

Forced Degradation Studies for Stability-Indicating Methods

Forced degradation studies are a cornerstone of developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC). These studies involve subjecting the drug product to harsh conditions to intentionally induce degradation. A study on a 0.05% clobetasone butyrate cream formulation performed forced degradation to validate an HPLC method. The results indicated the compound's susceptibility to certain conditions, with photolytic and thermal stress causing the most significant degradation.

Stress ConditionDetailsAssay Result (%)Degradation (%)
Photolytic DegradationDirect sunlight exposure for 6 hours78.7621.24
Thermal DegradationWet heat82.1217.88
Acid Hydrolysis1 mL of 4 N HCl at 37°C for 1 hour91.348.66
Base Hydrolysis1 mL of 4 N NaOH at 37°C for 1 hour90.879.13
Oxidative Degradation1 mL of 30% H₂O₂ at 37°C for 1 hour93.116.89

Influence of Excipients and pH on Clobetasone Butyrate Stability

The stability of corticosteroids is often pH-dependent. While comprehensive pH-stability profiles for clobetasone butyrate are not widely published, analytical method development provides clues. The use of a mobile phase adjusted to pH 6.0 in a validated stability-indicating HPLC method suggests that clobetasone butyrate is stable at this mildly acidic pH, which is crucial for preventing degradation during analysis. core.ac.uk It is known for other corticosteroids that hydrolysis of the ester group can occur at higher pH values. core.ac.uk

Excipients are essential for the formulation's physical characteristics but can also impact the chemical stability of the active drug. Incompatibilities between the drug and excipients can lead to degradation. Therefore, careful selection of excipients is necessary. For example, oxidizing agents or excipients that alter the formulation's pH to an unstable range could promote the degradation of clobetasone butyrate. Stability testing of the final formulation, containing all excipients, is required to confirm compatibility and ensure the product's shelf-life.

Compatibility Studies with Formulation Components (e.g., moisturizers)

Topical corticosteroid formulations are often complex mixtures, and the base or vehicle itself plays a therapeutic role through moisturization. Compatibility between clobetasone butyrate and the emollient base is essential. Research on a 0.05% clobetasone butyrate cream (Eumovate) has shown that the moisturizing properties of its emollient base are a useful adjunct to the anti-inflammatory activity of the drug. grafiati.com In vitro studies and clinical observations indicate that the cream base itself contributes to the healing properties, suggesting good compatibility and a synergistic effect. grafiati.com The inclusion of specific moisturizing components like hyaluronic acid in clobetasone butyrate formulations has also been proposed to enhance the skin's barrier function, indicating that the drug is considered compatible with such hydrating agents. google.com

Characterization of Formulation Microstructure and Rheological Properties

The physical properties of topical formulations, such as creams and ointments, are critically dependent on their internal microstructure and rheological behavior. These characteristics not only influence the stability and aesthetic appeal of the product but also its performance upon application, including spreadability and the release of the active pharmaceutical ingredient. In the context of clobetasone butyrate formulations, in vitro studies have been instrumental in elucidating the diversity of these properties among different products.

Microscopic observation is a fundamental technique for characterizing the microstructure of semisolid formulations. For clobetasone butyrate creams, which are typically emulsions, this involves visualizing the dispersed phase within the continuous phase. Studies have revealed significant variations in the microstructure of different clobetasone butyrate cream formulations. For instance, in some high-viscosity formulations, a dispersoid with a diameter ranging from approximately 20 to 100 μm has been observed to be dispersed in the continuous phase. nih.gov The type of emulsion, whether oil-in-water (o/w) or water-in-oil (w/o), is a key determinant of the formulation's properties. This can be ascertained through methods such as dye permeability and electrical conductivity measurements. Research has shown that while many clobetasone butyrate creams are o/w emulsions, w/o formulations also exist. nih.gov

The rheological properties of a topical formulation govern its flow and deformation characteristics. e-bookshelf.denih.gov These properties are crucial for patient compliance and effective application. Non-Newtonian, shear-thinning behavior is often desirable for topical products, allowing for easy spreading under the shear stress of application while maintaining a higher viscosity at rest to remain on the skin. nih.gov

Spreadability is a key rheological parameter that can be quantified to compare different formulations. A spread meter can be used to measure the diameter of the formulation as a function of time, from which a regression line slope can be calculated as an indicator of spreading. In vitro studies on various clobetasone butyrate cream formulations have demonstrated a wide range in their spreadability, with the slope of the regression line varying significantly among different products. nih.gov This indicates a considerable diversity in the rheological properties of commercially available clobetasone butyrate creams. nih.gov

The yield value is another important rheological parameter that represents the minimum stress required to initiate flow. Formulations with higher yield values are more resistant to spreading. The table below presents data from a comparative study on the rheological properties of different clobetasone butyrate cream formulations.

Formulation CodeSlope of Regression Line (Spreadability)Yield Value (Pa)Emulsion Type
DRM0.04Not Reportedo/w
GDL0.17Not Reportedw/o
MYANot ReportedNot Reportedo/w

Data sourced from a study on the pharmaceutical properties of clobetasone butyrate cream formulations. nih.gov

The composition of the formulation base plays a significant role in determining its rheological properties. For example, the inclusion of macrogol 6000 in one formulation was suggested to be a contributing factor to its rheological behavior. nih.gov Understanding the interplay between the formulation's components, its microstructure, and its resulting rheological properties is essential for the development of stable and effective topical products containing clobetasone butyrate.

Q & A

Q. How to design a reproducible experimental protocol for evaluating the anti-inflammatory efficacy of Clobetasone Butyrate in preclinical models?

Answer:

  • Experimental Design: Adopt a factorial design to isolate variables (e.g., dosage, administration route, and model specificity). Include control groups (vehicle and positive controls like Dexamethasone) to benchmark efficacy .
  • Data Collection: Standardize metrics such as edema reduction, cytokine profiling (IL-6, TNF-α), and histopathological scoring. Ensure raw data is archived in supplementary materials for peer validation .
  • Reproducibility: Document synthesis methods (e.g., solvent purity, temperature gradients) and adhere to OECD guidelines for in vivo studies to mitigate batch variability .

Q. What methodologies are recommended for resolving contradictory data on Clobetasone Butyrate’s metabolic stability across species?

Answer:

  • Source Evaluation: Cross-reference in vitro microsomal assays (human vs. rodent) with in vivo pharmacokinetic data. Use meta-analysis to identify interspecies metabolic pathways (e.g., CYP3A4 vs. CYP2C9 dominance) .
  • Statistical Reconciliation: Apply Bland-Altman plots or Cohen’s kappa to quantify variability between studies. Prioritize datasets with harmonized experimental conditions (e.g., plasma protein binding adjustments) .

Q. How to optimize synthesis protocols for Clobetasone Butyrate derivatives while ensuring structural fidelity?

Answer:

  • Synthetic Strategy: Use Design of Experiments (DoE) to systematically vary reaction parameters (catalyst loading, solvent polarity). Validate intermediates via NMR (¹H/¹³C) and HPLC-MS to confirm regioselectivity .
  • Purity Assurance: Implement orthogonal purification techniques (e.g., column chromatography followed by recrystallization) and report yields with error margins .

Advanced Research Questions

Q. How can mechanistic studies elucidate Clobetasone Butyrate’s dual glucocorticoid receptor (GR) agonism and transient receptor potential (TRP) channel modulation?

Answer:

  • Computational Modeling: Perform molecular dynamics simulations to map ligand-receptor binding affinities (e.g., GR vs. TRPV1). Validate with mutagenesis assays (e.g., alanine scanning of GR ligand-binding domain) .
  • Functional Assays: Combine patch-clamp electrophysiology (TRP activity) with GR translocation assays (GFP-tagged GR) in parallelized cell lines .

Q. What integrative approaches address the gap between Clobetasone Butyrate’s in vitro potency and in vivo bioavailability limitations?

Answer:

  • PK/PD Modeling: Develop a physiologically based pharmacokinetic (PBPK) model incorporating dermal absorption rates and hepatic first-pass metabolism. Calibrate using clinical microdialysis data .
  • Formulation Innovation: Test nanoemulsions or liposomal carriers to enhance stratum corneum penetration. Use Franz diffusion cells to quantify flux improvements .

Q. How to reconcile conflicting hypotheses about Clobetasone Butyrate’s immunomodulatory effects in chronic vs. acute inflammation models?

Answer:

  • Temporal Analysis: Conduct time-course transcriptomics (RNA-seq) to identify phase-specific signaling hubs (e.g., NF-κB suppression in acute vs. STAT3 modulation in chronic) .
  • Dose-Response Profiling: Use Hill equation modeling to differentiate efficacy thresholds. Compare LC-MS/MS tissue concentrations with cytokine release kinetics .

Q. What strategies validate Clobetasone Butyrate’s off-target effects in multi-omics datasets?

Answer:

  • Network Pharmacology: Integrate proteomics (affinity purification-MS) and metabolomics (untargeted LC-MS) to map off-target interactions. Apply STRING database enrichment for pathway clustering .
  • Phenotypic Screening: Employ high-content imaging (e.g., Cell Painting) to detect morphological changes in non-target cells .

Methodological Frameworks for Cross-Disciplinary Research

Q. How to design a translational study bridging Clobetasone Butyrate’s dermatological efficacy and systemic safety?

Answer:

  • Clinical Correlation: Retrospectively analyze adverse event databases (FAERS, EudraVigilance) for dose-dependent toxicity signals. Overlay with RCT data on efficacy endpoints (EASI scores) .
  • Biomarker Panels: Develop multiplex ELISA panels for systemic biomarkers (e.g., cortisol suppression, HPA axis markers) alongside local efficacy metrics .

What systems biology tools prioritize novel research questions about Clobetasone Butyrate’s role in comorbid inflammatory conditions (e.g., psoriasis-arthritis)?

Answer:

  • Multi-Omics Integration: Use weighted gene co-expression network analysis (WGCNA) to identify shared modules across transcriptomic datasets from comorbid cohorts .
  • Machine Learning: Train classifiers (e.g., random forests) on electronic health records to predict patient subgroups benefiting from dual-pathway targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.